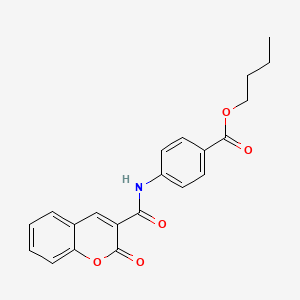

Butyl 4-(2-oxo-2H-chromen-3-carbonylamino}-benzoate

CAS No.: 161559-21-3

Cat. No.: VC7156543

Molecular Formula: C21H19NO5

Molecular Weight: 365.385

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 161559-21-3 |

|---|---|

| Molecular Formula | C21H19NO5 |

| Molecular Weight | 365.385 |

| IUPAC Name | butyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate |

| Standard InChI | InChI=1S/C21H19NO5/c1-2-3-12-26-20(24)14-8-10-16(11-9-14)22-19(23)17-13-15-6-4-5-7-18(15)27-21(17)25/h4-11,13H,2-3,12H2,1H3,(H,22,23) |

| Standard InChI Key | KICJVWKMVXAOFV-UHFFFAOYSA-N |

| SMILES | CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound is systematically named butyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate under IUPAC guidelines . Alternative synonyms include ZINC1783161 and STK467999, with the CAS registry number 161559-21-3 . Its molecular formula is CHNO, derived from a coumarin scaffold (CHO) linked via an amide bond to a para-substituted benzoic acid butyl ester (CHNO) .

Physical and Chemical Properties

Physicochemical Data

Limited quantitative data are available, but key properties include:

| Property | Value/Description | Source |

|---|---|---|

| Purity | 95% | |

| Solubility | Not available | |

| Stability | Stable under standard conditions | |

| Decomposition Products | Carbon oxides, Nitrogen oxides |

The compound’s poor aqueous solubility and moderate lipophilicity (inferred from its ester and aromatic groups) may necessitate formulation with surfactants or co-solvents for biological assays .

Spectroscopic Characteristics

While experimental spectra are absent in the sources, the structure predicts:

-

UV-Vis Absorption: Strong absorption near 300–350 nm due to the coumarin chromophore .

-

IR Signatures: Stretching vibrations at ~1700 cm (ester C=O), ~1650 cm (amide I), and ~1250 cm (C-O ester) .

Synthesis and Manufacturing

Synthetic Routes

-

Coumarin-3-carboxylic Acid Activation: Thionyl chloride or carbodiimides convert the acid to a reactive acyl chloride or mixed anhydride .

-

Amide Coupling: Reaction with 4-aminobenzoic acid derivatives, followed by esterification with butanol .

For example, the journal article describes a similar compound synthesized by coupling 4-oxo-1,4-dihydroquinoline-3-carboxylic acid with substituted anilines using standard amidation protocols . Adapting this method, butyl 4-aminobenzoate could be reacted with 2-oxo-2H-chromene-3-carbonyl chloride to yield the target compound .

| Hazard Category | GHS Code | Statement |

|---|---|---|

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

The compound is classified under Category 2 for skin and eye irritation and Category 3 for specific target organ toxicity (respiratory system) .

Exposure Controls

-

Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety goggles, and N95 respirator .

-

Engineering Controls: Use in a fume hood with adequate ventilation (≥6 air changes/hour) .

-

Storage: Tightly sealed containers in a cool, dry, well-ventilated area away from oxidizers .

First Aid and Emergency Response

Inhalation Exposure

Move the affected individual to fresh air and monitor for respiratory distress. Administer oxygen if breathing is labored and seek immediate medical attention .

Dermal or Ocular Contact

-

Skin: Flush with water for 15 minutes; remove contaminated clothing and wash before reuse .

-

Eyes: Rinse cautiously with water for 15 minutes, holding eyelids open. Immediate ophthalmologic evaluation is required .

Environmental and Regulatory Considerations

Ecotoxicity

Research Applications and Future Directions

Materials Science

Coumarins are employed in organic light-emitting diodes (OLEDs) and sensors due to their photostability and tunable emission . Functionalization with a butyl ester may enhance solubility in polymeric matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume